molecular formula C13H14N2O2 B6149394 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1003521-50-3

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6149394
CAS RN: 1003521-50-3
M. Wt: 230.3
InChI Key:
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole compounds can be synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is based on a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

Pyrazole compounds generally have good solubility in polar organic solvents . They are white solids with a molecular formula of C5H8N2 .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their structure and the target they interact with. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

Given the diverse pharmacological effects of pyrazole compounds, they continue to be a focus of research in drug discovery and development . Further studies are needed to explore their potential in treating various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "2-methylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methylphenylhydrazine (1.0 equiv) in ethanol and add ethyl acetoacetate (1.1 equiv) and sodium ethoxide (1.1 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and acidify with hydrochloric acid to pH 2. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the ethyl acetate solution under reduced pressure to obtain 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester as a yellow solid.", "Step 4: Dissolve the ethyl ester in a mixture of ethanol and water and add hydrochloric acid to pH 2. Stir the mixture at room temperature for 24 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water. Adjust the pH to 7 with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as a white solid." ] }

CAS RN

1003521-50-3

Product Name

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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